![molecular formula C8H9NO4S B1361579 4-Methyl-3-sulfamoylbenzoic acid CAS No. 20532-05-2](/img/structure/B1361579.png)
4-Methyl-3-sulfamoylbenzoic acid
Overview
Description
4-Methyl-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S. Its average mass is 215.226 Da and its monoisotopic mass is 215.025223 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of ammonia in diethyl ether and water at 0 degrees Celsius for 2 hours. The yield of this reaction is approximately 90% .Molecular Structure Analysis
The InChI code for this compound is1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
. This code provides a specific representation of the molecule’s structure .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research has demonstrated the synthesis of various alkyl esters of sulfamoylbenzoic acid derivatives, including 4-methyl-3-sulfamoylbenzoic acid, showing marked anticonvulsant activity. These compounds have been found effective in preventing the effects of strychnine or maximal electric shock in mice, indicating their potential therapeutic applications in epilepsy and seizure disorders (Hamor & Janfaza, 1963). Additionally, studies on alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, closely related to this compound, have shown strong antielectroshock effects in mice (Hamor & Farraj, 1965).
Structural and Spectroscopic Analysis
A study on 4-chloro-3-sulfamoylbenzoic acid, a compound structurally similar to this compound, involved its synthesis and analysis using X-ray diffraction and spectroscopic techniques. This research provided insights into the molecular, vibrational, and electronic properties of such compounds, which can be pivotal in understanding their biological activity and potential applications in various fields (Kavitha et al., 2020).
Antibacterial and Antimicrobial Properties
Research involving derivatives of sulfamoylbenzoic acid, such as 3-(Butylamino)-4-Phenoxy-5-Sulfamoylbenzoic Acid, has shown these compounds to have potent anti-urease and antibacterial action. This suggests the potential of this compound in the development of new antimicrobial agents (Irshad et al., 2022).
Pharmacological Applications
A study on the diuretic properties of aminobenzoic acid derivatives, closely related to sulfamoylbenzoic acids, demonstrated that these compounds can be significant in developing new diuretic drugs. Such research underlines the potential pharmacological applications of this compound in treating conditions like hypertension and edema (Nielsen et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-sulfamoylbenzoic acid is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
This compound acts as an inhibitor of cPLA2α . It interacts with the enzyme, reducing its activity and thereby decreasing the production of arachidonic acid metabolites .
Biochemical Pathways
The inhibition of cPLA2α by this compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which exert a variety of physiological effects . By inhibiting cPLA2α, the compound reduces the production of these metabolites, potentially alleviating the symptoms of inflammatory diseases .
Result of Action
The inhibition of cPLA2α by this compound results in a decrease in the production of arachidonic acid metabolites . This can lead to a reduction in the symptoms of inflammatory diseases, given the role of these metabolites in inflammation .
properties
IUPAC Name |
4-methyl-3-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIWRQZOYSBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286329 | |
Record name | 4-methyl-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20532-05-2 | |
Record name | 20532-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20532-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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